molecular formula C11H9NO3 B7816986 2-Hydroxy-7-methylquinoline-4-carboxylic acid

2-Hydroxy-7-methylquinoline-4-carboxylic acid

Cat. No.: B7816986
M. Wt: 203.19 g/mol
InChI Key: AULKBFNQBDLVGF-UHFFFAOYSA-N
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Description

2-Hydroxy-7-methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by a quinoline core structure with a hydroxyl group at the 2-position, a methyl group at the 7-position, and a carboxylic acid group at the 4-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-7-methylquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with malonic acid or its equivalents. The reaction typically requires acidic or basic conditions and elevated temperatures to facilitate the formation of the quinoline ring system .

Another method involves the use of substituted o-amino acetophenone derivatives and enolisable ketones in the presence of molecular iodine as a catalyst. This reaction can be carried out in ethanol or under solvent-free conditions, providing an efficient and environmentally friendly route to quinoline derivatives .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs large-scale batch or continuous flow processes. These methods utilize readily available starting materials and optimized reaction conditions to achieve high yields and purity. Catalysts such as molecular iodine or transition metals may be used to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-7-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Hydroxy-7-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-7-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription. This mechanism is similar to that of other quinoline-based antibiotics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-7-methylquinoline-4-carboxylic acid is unique due to the presence of both the hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

7-methyl-2-oxo-1H-quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-2-3-7-8(11(14)15)5-10(13)12-9(7)4-6/h2-5H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULKBFNQBDLVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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